![molecular formula C17H18N4O8S2 B11620833 1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B11620833.png)

1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

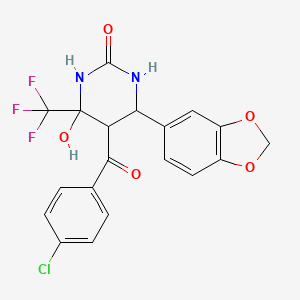

1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is a complex organic compound characterized by its unique structure, which includes two sulfonyl groups attached to an imidazolidine ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Bis[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin beinhaltet typischerweise die Reaktion von 4-Methyl-3-nitrobenzolsulfonylchlorid mit Imidazolidin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart einer Base wie Triethylamin, um die Bildung der Sulfonyl-Imidazolidin-Bindung zu erleichtern. Das Reaktionsgemisch wird in der Regel mehrere Stunden bei Raumtemperatur gerührt und anschließend durch Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 1,3-Bis[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin große Batchreaktoren umfassen, in denen die Reaktanten unter optimierten Bedingungen kombiniert werden, um Ausbeute und Reinheit zu maximieren. Der Einsatz automatisierter Systeme zur Überwachung und Steuerung von Reaktionsparametern wie Temperatur, Druck und pH-Wert ist üblich, um eine gleichbleibende Produktqualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Bis[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppen können unter bestimmten Bedingungen zu Aminen reduziert werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Sulfonylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reduktion der Nitrogruppen zu Amin-Derivaten führen, während Substitutionsreaktionen verschiedene sulfonylsubstituierte Imidazolidin-Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

1,3-Bis[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Untersucht für seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Erforscht für seine mögliche Verwendung in der Medikamentenentwicklung aufgrund seiner einzigartigen chemischen Struktur.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Bis[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Sulfonylgruppen können starke Wechselwirkungen mit Proteinen und Enzymen eingehen und deren Aktivität möglicherweise hemmen. Die Nitrogruppen können ebenfalls eine Rolle bei der biologischen Aktivität der Verbindung spielen, indem sie reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren können .

Wirkmechanismus

The mechanism of action of 1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1,3-Bis[(4-Methylphenyl)sulfonyl]imidazolidin

- 1,3-Bis[(4-Nitrophenyl)sulfonyl]imidazolidin

- 1,3-Bis[(4-Methyl-3-nitrophenyl)sulfonyl]benzimidazol

Einzigartigkeit

1,3-Bis[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin ist aufgrund des Vorhandenseins sowohl von Nitro- als auch von Sulfonylgruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C17H18N4O8S2 |

|---|---|

Molekulargewicht |

470.5 g/mol |

IUPAC-Name |

1,3-bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine |

InChI |

InChI=1S/C17H18N4O8S2/c1-12-3-5-14(9-16(12)20(22)23)30(26,27)18-7-8-19(11-18)31(28,29)15-6-4-13(2)17(10-15)21(24)25/h3-6,9-10H,7-8,11H2,1-2H3 |

InChI-Schlüssel |

SBOVGPRSUQWBJM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4,5-di(thiophen-2-yl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B11620766.png)

![4-[11-(3-methoxyphenyl)-3-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620773.png)

![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)

![1-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11620784.png)

![6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620786.png)

![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620788.png)

![Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620805.png)

![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620813.png)

![{4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11620826.png)

![(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620837.png)

![methyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-phenylcarbamate](/img/structure/B11620843.png)

![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11620845.png)